![molecular formula C13H14O2 B1531445 (3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol CAS No. 2165739-93-3](/img/structure/B1531445.png)
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol
Overview
Description
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol, also known as 3-oxo-4-methyl-2-phenylethynylbutan-2-ol, is a compound belonging to the class of oxolanes, which are cyclic ethers formed by the condensation of two formaldehyde molecules. This compound has been studied extensively in the past few years due to its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and biochemistry.
Scientific Research Applications
Molecular Electronics and Optoelectronic Properties
- Research on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including the synthesis and characterization of these molecules, has highlighted their potential in molecular electronics and optoelectronic applications. These derivatives demonstrate significant redox, structural, and optoelectronic properties, suggesting their utility in developing advanced materials for electronic and photonic devices (Wang et al., 2006).
Heterocyclic Compound Synthesis
- The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been used to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. This method presents a versatile approach to creating complex heterocyclic frameworks that are crucial in medicinal chemistry and materials science (Bacchi et al., 2005).
Fluorescent Material Development
- The synthesis and characterization of conjugated oligo-phenylene-ethynylenes and their interactions with β-cyclodextrin for salicylaldehyde detection demonstrate the potential of these compounds in sensor technology and fluorescent material development. These compounds' enhanced fluorescence properties in the presence of β-cyclodextrin indicate their application in detecting and sensing various analytes (Liu et al., 2012).
Anticancer Drug Development
- Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their in vitro cytotoxicity against various human tumor cell lines. These compounds show promise as anticancer drugs, with some derivatives demonstrating higher cytotoxicity than established chemotherapy agents, pointing to the potential of organometallic compounds in cancer treatment (Basu Baul et al., 2009).
Renewable Energy and Sustainable Materials
- The dehydration of 2,3-butanediol to produce a mixture of dioxolanes with high octane values and low solubility in water suggests a pathway towards sustainable gasoline blending components, diesel oxygenates, and industrial solvents. This research underscores the importance of developing renewable energy sources and sustainable materials for environmental conservation (Harvey et al., 2016).
properties
IUPAC Name |
(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-10-3-2-4-11(7-10)5-6-12-8-15-9-13(12)14/h2-4,7,12-14H,8-9H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADTVZQCDVSKEA-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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